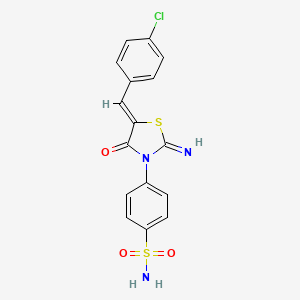

(Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide

Descripción general

Descripción

(Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidinone ring, a chlorobenzylidene group, and a benzenesulfonamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide typically involves the following steps:

Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a suitable amine with a carbonyl compound, such as a ketone or aldehyde, in the presence of a catalyst.

Introduction of the Chlorobenzylidene Group: The chlorobenzylidene group is introduced through a condensation reaction between 4-chlorobenzaldehyde and the thiazolidinone intermediate.

Attachment of the Benzenesulfonamide Moiety: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Oxidized derivatives with altered electronic and steric properties.

Reduction: Amino derivatives with potential changes in biological activity.

Substitution: Substituted compounds with diverse functional groups.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research:

1. Antimicrobial Activity

Research indicates that thiazolidine derivatives, including (Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide, possess significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL against various strains .

2. Enzyme Inhibition

The compound has demonstrated enzyme inhibition capabilities, particularly against carbonic anhydrase isoenzymes. Inhibitors like this compound have been reported to exhibit high potency in inhibiting these enzymes, which are crucial for physiological processes such as CO2 transport in blood . The IC50 values for these compounds indicate their potential as therapeutic agents in conditions where carbonic anhydrase activity is implicated.

3. Antiproliferative Effects

In vitro studies have shown that this compound can exhibit significant antiproliferative effects against cancer cell lines. For example, modifications in the substituents on the thiazolidine core have been linked to enhanced activity compared to standard chemotherapeutic agents like cisplatin . The structure-activity relationship (SAR) studies suggest that substituents such as chloro and methoxy groups can significantly influence the potency of these compounds against cancer cells.

Case Studies

Several studies highlight the applications of this compound:

Mecanismo De Acción

The mechanism of action of (Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidinediones: Compounds with a similar thiazolidinone ring structure but different substituents.

Sulfonamides: Compounds containing the benzenesulfonamide moiety with varying functional groups.

Uniqueness

(Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorobenzylidene group enhances its reactivity and potential biological activity, distinguishing it from other thiazolidinones and sulfonamides.

Actividad Biológica

(Z)-4-(5-(4-chlorobenzylidene)-2-imino-4-oxothiazolidin-3-yl)benzenesulfonamide is a synthetic compound belonging to the thiazolidinone class, characterized by a unique combination of a thiazolidinone ring, a chlorobenzylidene group, and a benzenesulfonamide moiety. This compound has attracted significant attention due to its potential biological activities, particularly in anti-inflammatory and enzyme inhibition contexts.

Synthesis and Chemical Structure

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazolidinone Ring : This is achieved through the reaction of an amine with a carbonyl compound (ketone or aldehyde) in the presence of a catalyst.

- Introduction of the Chlorobenzylidene Group : This is done via a condensation reaction between 4-chlorobenzaldehyde and the thiazolidinone intermediate.

- Attachment of the Benzenesulfonamide Moiety : The final step involves reacting the intermediate with benzenesulfonyl chloride.

The resulting structure can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | 4-[(5Z)-5-[(4-chlorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzenesulfonamide |

| Molecular Formula | C16H12ClN3O3S2 |

| CAS Number | 871496-89-8 |

Anti-inflammatory Properties

Research has demonstrated that thiazolidinone derivatives, including this compound, exhibit significant anti-inflammatory activity. A study focused on evaluating cyclooxygenase (COX) inhibitory activity found that compounds similar to this compound were effective against COX-1 and COX-2 enzymes, which are critical in mediating inflammatory responses .

Case Study : In vivo studies using the carrageenan-induced rat paw edema model showed that these derivatives significantly reduced inflammation, indicating their potential as therapeutic agents for inflammatory diseases.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on human carbonic anhydrases (hCAs), particularly hCA II and IX. Molecular docking studies revealed that this compound binds effectively to the active site of hCA IX, forming critical interactions with active site residues. The fragment of thiazolidinone was noted to play an essential role in this binding process .

Table: Enzyme Inhibition Activity

| Compound | Target Enzyme | IC50 Value (µM) | Binding Mode |

|---|---|---|---|

| This compound | hCA II | 0.25 | Competitive |

| This compound | hCA IX | 0.30 | Competitive |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : By binding to specific enzymes like COX and hCAs, it disrupts metabolic pathways that contribute to inflammation and other physiological processes.

- Signal Transduction Modulation : The compound may interact with cellular receptors, influencing various signaling pathways that regulate cell function and response to stimuli.

Propiedades

IUPAC Name |

4-[(5Z)-5-[(4-chlorophenyl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3S2/c17-11-3-1-10(2-4-11)9-14-15(21)20(16(18)24-14)12-5-7-13(8-6-12)25(19,22)23/h1-9,18H,(H2,19,22,23)/b14-9-,18-16? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYKHDCBDNDUFO-PHUAOCSASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.